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molecular formula C15H24O B1228526 Phenol, bis(1,1-dimethylethyl)-4-methyl- CAS No. 25377-21-3

Phenol, bis(1,1-dimethylethyl)-4-methyl-

Cat. No. B1228526
M. Wt: 220.35 g/mol
InChI Key: QWQNFXDYOCUEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367748B2

Procedure details

77.4 g 3-(amino)propyltrimethoxysilane, 43.7 g triethylamine and 25 mg di-tert.-butyl-p-cresol were dissolved under argon in 500 ml dichloromethane. 45.1 g methacryloyl chloride was slowly added dropwise at −5° C. within 1 h, and the whole was then stirred for 1 h at 0° C. The precipitated hydrochloride was filtered off and washed with dichloromethane. The volatile constituents were removed at 40° C. under reduced pressure using the rotary evaporator. A yellow liquid with precipitated solid (hydrochloride) remained. The precipitation of the hydrochloride was completed by adding 150 ml diethyl ether, the precipitate was filtered off and the filtrate concentrated at 40° C. using a rotary evaporator with introduction of dry air. The brownish liquid was freed of residual volatile constituents at 4×10−2 mbar, and the raw product (104.2 g) was distilled at a pressure of 6×10−4 mbar. The product had a boiling point of 123-125° C. 76.4 g of product was obtained as yellowish, clear liquid.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].C(N(CC)CC)C.[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21]>ClCCl.C(C1C(C)=CC=C(O)C=1C(C)(C)C)(C)(C)C>[C:19]([NH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9])(=[O:23])[C:20]([CH3:22])=[CH2:21]

Inputs

Step One
Name
Quantity
77.4 g
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Name
Quantity
43.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 mg
Type
catalyst
Smiles
C(C)(C)(C)C1=C(C(=CC=C1C)O)C(C)(C)C
Step Two
Name
Quantity
45.1 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the whole was then stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated hydrochloride was filtered off
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The volatile constituents were removed at 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
CUSTOM
Type
CUSTOM
Details
A yellow liquid with precipitated solid (hydrochloride)
CUSTOM
Type
CUSTOM
Details
The precipitation of the hydrochloride
ADDITION
Type
ADDITION
Details
by adding 150 ml diethyl ether
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated at 40° C.
CUSTOM
Type
CUSTOM
Details
a rotary evaporator with introduction of dry air
DISTILLATION
Type
DISTILLATION
Details
the raw product (104.2 g) was distilled at a pressure of 6×10−4 mbar

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)NCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 76.4 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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